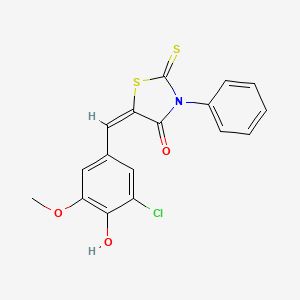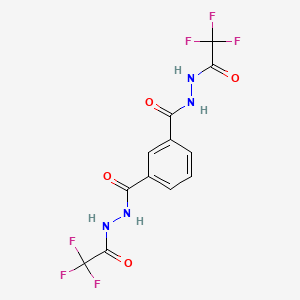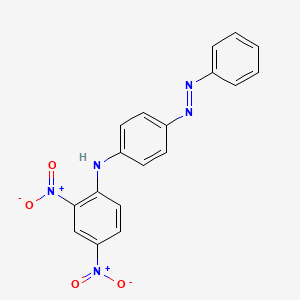![molecular formula C12H13N3O3S B11707456 2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)
2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one is a synthetic organic compound known for its diverse chemical properties and potential applications in various fields. This compound features a thiazole ring, a hydrazone linkage, and a methoxy-substituted benzylidene group, making it a unique molecule with interesting reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from a suitable solvent such as methanol or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one has been studied for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.
Cytotoxic Activity: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its use in the synthesis of Schiff base ligands.
2-Hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines: Compounds with similar structural features and biological activities.
Uniqueness
2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one stands out due to its unique combination of a thiazole ring, hydrazone linkage, and methoxy-substituted benzylidene group
Propiedades
Fórmula molecular |
C12H13N3O3S |
|---|---|
Peso molecular |
279.32 g/mol |
Nombre IUPAC |
(2Z)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13N3O3S/c1-7-11(17)14-12(19-7)15-13-6-8-3-4-9(16)10(5-8)18-2/h3-7,16H,1-2H3,(H,14,15,17)/b13-6+ |
Clave InChI |
HMIZFRXJCMFHQS-AWNIVKPZSA-N |
SMILES isomérico |
CC1C(=O)N/C(=N/N=C/C2=CC(=C(C=C2)O)OC)/S1 |
SMILES canónico |
CC1C(=O)NC(=NN=CC2=CC(=C(C=C2)O)OC)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)


![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)

![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)

![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
